1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

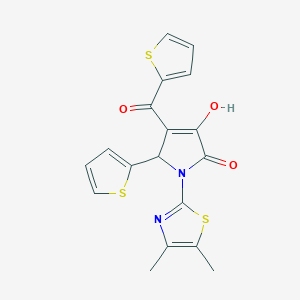

This compound (referred to hereafter as Compound A) is a heterocyclic molecule featuring a pyrrol-2(5H)-one core substituted with a 4,5-dimethylthiazol-2-yl group, a hydroxy group, a thiophen-2-yl moiety, and a thiophene-2-carbonyl substituent. Its structural complexity arises from the fusion of thiazole, thiophene, and pyrrolone rings, which are known to confer diverse bioactivities, including enzyme inhibition and antimicrobial properties .

Compound A (F3226-1198) was identified as a potent inhibitor of matriptase, a serine protease implicated in cancer progression and inflammatory diseases. In a screen of 140 structurally similar compounds, Compound A exhibited the highest inhibitory potency (IC50 = 2.6 μM), outperforming analogs with phenyl or benzoyl substituents .

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S3/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSEIKRKBXYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrole derivatives class. Its unique structure, featuring multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure includes:

- A pyrrole core .

- A dimethylthiazole moiety.

- Hydroxy and thiophene groups.

These features contribute to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation. |

| Antimicrobial | Effective against various bacterial strains. |

| Anti-inflammatory | Modulation of inflammatory pathways, particularly in macrophages. |

| Enzyme Inhibition | Interaction with specific enzymes, leading to therapeutic effects. |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation, such as collagen prolyl-4-hydroxylase .

- Cellular Signaling Modulation : The compound may influence signaling pathways linked to cell survival and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells .

Anticancer Activity

A study evaluating the anticancer properties of pyrrole derivatives found that this compound significantly inhibited the growth of various cancer cell lines, with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Research into the anti-inflammatory potential revealed that the compound effectively reduced pro-inflammatory cytokine release in activated macrophages. This suggests its utility in treating inflammatory diseases through modulation of the NLRP3 inflammasome pathway .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Structural analogues have been explored for their biological activities, further emphasizing the importance of specific functional groups in enhancing potency.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have been tested for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HEK-293 (human embryonic kidney) cells, showcasing IC50 values in the nanomolar range .

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Studies involving various derivatives have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. They have been identified as inhibitors of the RORγt pathway, which plays a crucial role in Th17 cell differentiation associated with autoimmune diseases . In vivo studies demonstrated efficacy in models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), suggesting therapeutic applications for inflammatory conditions .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Thiazole Ring : Utilizing thiosemicarbazide and appropriate aldehydes under acidic conditions.

- Pyrrole Formation : Employing the Paal-Knorr synthesis method to introduce the pyrrole moiety.

- Functionalization : Introducing hydroxyl and carbonyl groups through specific acylation reactions.

These methodologies ensure high yields and purity of the final compound, allowing for further biological testing.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole-pyrrole derivatives, including our compound of interest, against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed via microscopy. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation, a library of thiazole derivatives was screened for antimicrobial activity using standard disk diffusion methods. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Compound A is best understood through comparison with analogs sharing its pyrrol-2(5H)-one core or thiophene/thiazole substituents. Key compounds and their properties are summarized below:

Table 1: Structural and Functional Comparison of Compound A and Analogous Molecules

Key Findings:

Impact of Thiophene vs. Phenyl Substituents :

- Replacing the thiophen-2-yl group in Compound A with a phenyl ring (as in F3226-1197) reduced inhibitory potency by ~2.7-fold (IC50 = 7.0 μM vs. 2.6 μM). This suggests that the thiophene moiety enhances target binding, likely due to its electron-rich π-system and smaller steric profile compared to phenyl .

Role of the Thiophene-2-carbonyl Group :

- Substituting the thiophene-2-carbonyl group in Compound A with a benzoyl group (STOCK3S-92907) drastically reduced activity (IC50 = 21.8 μM). The thiophene carbonyl may engage in stronger hydrogen bonding or dipole interactions with the matriptase active site compared to the bulkier benzoyl group .

Comparison with Pyrrolidinone Derivatives: Pyrrolidinone derivatives (e.g., compounds 8–10 from Fusarium decemcellulare) exhibit antifungal activity but lack the thiazole-thiophene synergy seen in Compound A. Their MIC values (64–256 μg/mL) indicate lower potency than Compound A’s nanomolar-range activity .

Structural Analogues with Antimicrobial Activity :

- Thiazole- and pyrazole-containing compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole) show antimicrobial effects but differ in core structure and substituent arrangement, highlighting Compound A ’s uniqueness in targeting proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.